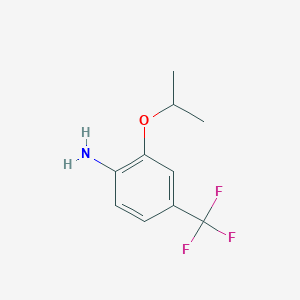

2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline

説明

特性

IUPAC Name |

2-propan-2-yloxy-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-6(2)15-9-5-7(10(11,12)13)3-4-8(9)14/h3-6H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOQRDBADSYLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Isopropoxy-4-(trifluoromethyl)aniline

Section 1: Introduction

Overview and Significance

2-Isopropoxy-4-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. As a fluorinated building block, it provides a scaffold for the synthesis of novel compounds with tailored biological and physical properties. The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in drug design, known to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] The isopropoxy group further modifies the molecule's steric and electronic profile, offering a nuanced tool for molecular design. This guide offers an in-depth examination of its core physicochemical properties, providing both theoretical context and validated experimental protocols for its characterization.

Importance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. Parameters such as solubility, pKa, and lipophilicity govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding and precise measurement of these characteristics are, therefore, not merely academic exercises but critical, decision-guiding steps in the development of safe and effective therapeutics. This document serves as a comprehensive resource for researchers, enabling robust characterization and informed application of 2-isopropoxy-4-(trifluoromethyl)aniline in their research endeavors.

Section 2: Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent analysis. The key identifiers for 2-isopropoxy-4-(trifluoromethyl)aniline are summarized below.

| Identifier | Value |

| IUPAC Name | 2-isopropoxy-4-(trifluoromethyl)aniline |

| Synonyms | 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline |

| CAS Number | Data not publicly available |

| Molecular Formula | C₁₀H₁₂F₃NO |

| Molecular Weight | 219.20 g/mol |

| Chemical Structure |  |

(Note: A definitive CAS number for this specific isomer was not found in publicly accessible databases at the time of this writing. Researchers should verify the identity of their material via the spectroscopic methods outlined in Section 6.)

Section 3: Core Physical Properties

The physical state, melting point, and boiling point are fundamental properties that inform handling, purification, and formulation strategies.

Physical State and Appearance

Based on similarly substituted anilines, 2-isopropoxy-4-(trifluoromethyl)aniline is predicted to be a liquid or a low-melting solid at room temperature, likely appearing as a colorless to pale yellow or brown substance.[3]

Melting and Boiling Point

The melting point of a solid provides a crucial indication of its purity, with pure crystalline compounds typically exhibiting a sharp melting range of 1-2°C.[4] The boiling point is the characteristic temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure and is also a key parameter for identity and purity assessment.

Experimental Protocol: Melting Point Determination (for solid samples)

This protocol outlines the capillary method, a standard for accurate melting point determination.

Causality: This method relies on controlled, slow heating to ensure thermal equilibrium between the heating block, the thermometer, and the sample, allowing for the precise observation of the phase transition from solid to liquid. A rapid heating rate can cause the thermometer reading to lag behind the true sample temperature, leading to erroneously high and broad melting ranges.

Methodology:

-

Sample Preparation: Place a small amount of the dry compound on a watch glass. Grind it into a fine powder. Press the open end of a capillary tube into the powder until a small amount (2-3 mm) of sample is packed into the closed end. Tap the tube gently to ensure dense packing.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the block rapidly to obtain an approximate melting point. This provides a target range for the more precise measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.

-

Data Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last crystal melts. The melting point is reported as the range T₁ - T₂.

Experimental Protocol: Boiling Point Determination (for liquid samples)

This micro-scale method uses a Thiele tube to ensure uniform heating.

Causality: The principle is to determine the temperature at which the liquid's vapor pressure equals the atmospheric pressure. As the liquid is heated, air trapped in the inverted capillary expands and escapes, forming a stream of bubbles. When the heat is removed, the liquid cools, and its vapor pressure drops. The point at which the external pressure overcomes the internal vapor pressure, causing the liquid to be drawn back into the capillary, is the boiling point.

Methodology:

-

Sample Preparation: Add 0.5-1 mL of the liquid into a small test tube.

-

Capillary Insertion: Take a melting point capillary tube and seal one end in a flame. Place the capillary, open-end down, into the test tube containing the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer using a wire or rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.

-

Observation: Observe the inverted capillary. A steady and rapid stream of bubbles will emerge as the liquid's boiling point is reached and exceeded.

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube is the boiling point.

Section 4: Solubility Profile

Solubility is a critical determinant of a compound's suitability for various applications, from reaction conditions to biological assays. A systematic approach to solubility testing can also reveal information about the functional groups present.

The Role of Functional Groups

The solubility of 2-isopropoxy-4-(trifluoromethyl)aniline is dictated by its three key functional groups:

-

Anilino Group (-NH₂): This is a weak base. It is expected to remain un-ionized in neutral water but will become protonated and form a soluble ammonium salt in an acidic solution (e.g., 5% HCl).

-

Isopropoxy and Trifluoromethyl Groups: Both groups are non-polar and hydrophobic. Their presence increases the overall lipophilicity of the molecule, suggesting poor solubility in water but good solubility in common organic solvents like ethers, alcohols, and chlorinated solvents.

Qualitative Solubility Classification Workflow

The following diagram illustrates a logical workflow for determining the solubility class of an organic compound.

Caption: A decision tree for systematic solubility testing.

Experimental Protocol: Systematic Solubility Testing

Causality: This protocol systematically tests the compound's solubility in solvents of varying polarity and pH. A positive result in 5% HCl indicates the presence of a basic functional group, like the aniline amine, which reacts to form a soluble salt.[5][6] In contrast, insolubility in water and aqueous acid/base points towards a neutral, non-polar molecule.

Methodology:

-

Water Solubility: Add approximately 20 mg of the compound to a test tube containing 1 mL of deionized water. Shake vigorously for 30 seconds. Observe if the compound dissolves.

-

5% HCl Solubility: If insoluble in water, add ~20 mg of the compound to a new test tube containing 1 mL of 5% aqueous HCl. Shake and observe. Prediction: 2-isopropoxy-4-(trifluoromethyl)aniline should be soluble.

-

5% NaOH Solubility: If insoluble in water and HCl, add ~20 mg of the compound to a new test tube containing 1 mL of 5% aqueous NaOH. Shake and observe. Prediction: The compound should be insoluble.

-

Organic Solvent Solubility: Test solubility in common organic solvents (e.g., methanol, acetone, dichloromethane, diethyl ether) using the same procedure to establish a suitable solvent for reactions or analysis.

Section 5: Acidity/Basicity Profile (pKa)

The pKa value quantifies the basicity of the aniline nitrogen. It is defined as the negative logarithm of the acid dissociation constant (Ka) of its conjugate acid (the anilinium ion). A lower pKa value corresponds to a weaker base.

Understanding the Basicity of the Anilino Group

The basicity of aniline (pKa ≈ 4.6) is significantly influenced by substituents on the aromatic ring.

-

Electron-Withdrawing Groups (EWGs): The -CF₃ group is a powerful EWG. It pulls electron density away from the ring and, by extension, from the nitrogen atom. This destabilizes the conjugate acid, making the lone pair on the nitrogen less available for protonation and thus weakening the base (lowering the pKa).[5][7][8][9]

-

Electron-Donating Groups (EDGs): The isopropoxy group is an EDG through resonance. It donates electron density to the ring, which can partially counteract the effect of the EWG. However, the inductive effect of the -CF₃ group is typically dominant.

Therefore, the pKa of 2-isopropoxy-4-(trifluoromethyl)aniline is expected to be significantly lower than that of aniline.

Experimental Protocol: Spectrophotometric pKa Determination

Causality: This method leverages the fact that the protonated (anilinium) and neutral (aniline) forms of the compound have different UV-Visible absorption spectra. By measuring the absorbance of a solution at a wavelength where this difference is maximal across a range of pH values, one can determine the ratio of the two species and subsequently calculate the pKa using the Henderson-Hasselbalch equation.

Methodology:

-

Wavelength Selection: Dissolve the compound in a suitable solvent (e.g., a methanol-water mixture). Record the UV-Vis spectrum in a highly acidic solution (pH ≈ 1) and a highly basic solution (pH ≈ 10) to find the wavelength (λ_max) with the largest difference in absorbance.

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa of the compound (e.g., from pH 2 to pH 6).

-

Sample Measurement: Prepare a series of solutions with a constant concentration of the aniline compound, each in a different pH buffer.

-

Absorbance Reading: Measure the absorbance of each solution at the predetermined λ_max.

-

Calculation: The pKa can be determined by plotting absorbance versus pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Section 6: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a molecular fingerprint, essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Aromatic Region (δ 6.5-8.0 ppm): Three distinct signals are expected for the protons on the benzene ring. The substitution pattern will lead to complex splitting (e.g., doublets, doublets of doublets).[4]

-

Isopropoxy Region: A septet (one proton, -OCH -(CH₃)₂) is expected around δ 4.5-5.0 ppm, and a doublet (six protons, -OCH-(CH₃ )₂) is expected around δ 1.2-1.5 ppm.[10]

-

Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that is highly variable depending on solvent and concentration (typically δ 3.5-4.5 ppm).[4]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Aromatic Region (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons.

-

CF₃ Carbon: A quartet signal is expected (due to ¹J_C-F coupling) around δ 120-130 ppm.[11]

-

Isopropoxy Carbons: Two signals are expected, one for the methine (-C H) and one for the methyl (C H₃) carbons.[12]

-

-

¹⁹F NMR Spectroscopy: This technique is highly specific for fluorine-containing compounds. A single, sharp signal is expected for the -CF₃ group, providing a clear diagnostic peak.[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrations.[14][15]

-

N-H Stretch (3300-3500 cm⁻¹): As a primary amine, two distinct, sharp peaks are expected in this region (symmetric and asymmetric stretching).

-

C-H Stretch (2850-3100 cm⁻¹): Signals for both aliphatic (isopropoxy) and aromatic C-H bonds will be present.

-

C=C Stretch (1450-1600 cm⁻¹): A series of absorptions corresponding to the aromatic ring.

-

C-F Stretch (1100-1350 cm⁻¹): Strong, intense absorptions are characteristic of the trifluoromethyl group.

-

C-N Stretch (1250-1335 cm⁻¹): A characteristic stretch for aromatic amines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at m/z 219.

-

Key Fragmentation: A prominent peak at m/z 150 ([M-69]⁺) is expected, corresponding to the loss of a trifluoromethyl radical (•CF₃). This is a characteristic fragmentation pathway for such compounds.[16]

Overall Physicochemical Characterization Workflow

This diagram outlines the integrated approach to characterizing a novel chemical entity like 2-isopropoxy-4-(trifluoromethyl)aniline.

Caption: Integrated workflow for comprehensive physicochemical analysis.

Section 7: Summary of Physicochemical Data

This table consolidates the predicted and key identifying physicochemical properties of 2-isopropoxy-4-(trifluoromethyl)aniline.

| Property | Predicted Value / Observation | Significance |

| Molecular Formula | C₁₀H₁₂F₃NO | Defines elemental composition |

| Molecular Weight | 219.20 g/mol | Essential for stoichiometric calculations |

| Physical State | Liquid or low-melting solid | Informs handling and storage |

| Solubility in Water | Poor | High lipophilicity |

| Solubility in 5% HCl | Soluble | Confirms basic aniline group |

| pKa | < 4.6 (weaker base than aniline) | Influences ionization state at physiological pH |

| ¹H NMR | Signals in aromatic, aliphatic, and amine regions | Confirms proton environment and structure |

| ¹⁹F NMR | Single peak for -CF₃ group | Unambiguous confirmation of fluorination |

| FT-IR (cm⁻¹) | ~3400 (N-H), ~3000 (C-H), ~1100-1350 (C-F) | Confirms key functional groups |

| MS (m/z) | M⁺ at 219, [M-69]⁺ fragment | Confirms molecular weight and CF₃ group |

Section 8: Conclusion

2-Isopropoxy-4-(trifluoromethyl)aniline possesses a distinct set of physicochemical properties defined by the interplay of its basic amino group and its lipophilic isopropoxy and trifluoromethyl substituents. Its poor aqueous solubility, acidic pKa (relative to aniline), and characteristic spectroscopic fingerprints make it a well-defined molecular building block. The experimental protocols and predictive data contained within this guide provide a robust framework for researchers to confidently identify, handle, and deploy this compound in the synthesis of novel molecules for pharmaceutical and materials science applications.

Section 9: References

-

Szatylowicz, H., Siodla, T., Stasyuk, O. A., & Krygowski, T. M. (2015). Towards physical interpretation of substituent effects: the case of meta- and para-substituted anilines. RSC Publishing.

-

Lide, D. R. (Ed.). (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT.

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.

-

BenchChem. (2025). Technical Support Center: Regioselectivity in Reactions with N-propyl-3-(trifluoromethyl)aniline. BenchChem.

-

Sigma-Aldrich. (n.d.). 4-Fluoro-2-(trifluoromethyl)aniline 99%. Retrieved from Sigma-Aldrich website.

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

-

Santa Cruz Biotechnology. (n.d.). 4-(2-Isopropyl-5-methylphenoxy)-3-(trifluoromethyl)aniline. Retrieved from SCBT website.

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.

-

CymitQuimica. (n.d.). CAS 455-14-1: 4-(Trifluoromethyl)aniline. Retrieved from CymitQuimica website.

-

PubChem. (n.d.). 4-Isopropoxyaniline. Retrieved from NIH website.

-

Apollo Scientific. (n.d.). 4-Fluoro-2-isopropoxyaniline. Retrieved from Apollo Scientific website.

-

MDPI. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.

-

YouTube. (2020). Effect of Substituents on the Basicity of Anilines.

-

Quora. (2018). How does the ortho effect affect the basicity of aniline?.

-

Sigma-Aldrich. (n.d.). 4-Fluoro-2-isopropoxyaniline | 148583-65-7. Retrieved from Sigma-Aldrich website.

-

ChemicalBook. (2025). 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline | 1207314-85-9. Retrieved from ChemicalBook website.

-

BenchChem. (2026). 3,5-Bis(trifluoromethyl)aniline: A Key Building Block in Pharmaceutical Synthesis. BenchChem.

-

BLD Pharm. (n.d.). 1280201-29-7|3-Isopropoxy-5-(trifluoromethyl)aniline. Retrieved from BLD Pharm website.

-

ChemicalBook. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR spectrum. Retrieved from ChemicalBook website.

-

EPA. (2016). Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from EPA website.

-

ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline(461-82-5) 13C NMR spectrum. Retrieved from ChemicalBook website.

-

ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum. Retrieved from ChemicalBook website.

-

Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9. Retrieved from Ossila website.

-

Thermo Fisher Scientific. (n.d.). Aniline and substituted anilines. Retrieved from Thermo Fisher Scientific website.

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from NIH website.

-

Manchester Organics. (n.d.). 4-Fluoro-2-isopropoxyaniline | 148583-65-7. Retrieved from Manchester Organics website.

-

NIST. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. Retrieved from the NIST WebBook.

-

ResearchGate. (2025). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies. Retrieved from ResearchGate.

-

BenchChem. (n.d.). An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)aniline-d4. BenchChem.

-

BLDpharm. (n.d.). 61676-62-8|2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from BLDpharm website.

-

PubMed. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat.

-

Cheméo. (n.d.). Chemical Properties of Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6). Retrieved from Cheméo website.

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.

-

Analytical Answers, Inc. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from Analytical Answers, Inc. website.

-

Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

-

BLDpharm. (n.d.). 4-Isopropoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine. Retrieved from BLDpharm website.

-

Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)aniline 99%. Retrieved from Sigma-Aldrich website.

-

MassBank. (2009). Aniline and substituted anilines. Retrieved from MassBank.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journaleras.com [journaleras.com]

- 6. Towards physical interpretation of substituent effects: the case of meta- and para-substituted anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. afit.edu [afit.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. azooptics.com [azooptics.com]

- 15. analyticalanswersinc.com [analyticalanswersinc.com]

- 16. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]

An In-depth Technical Guide on the Molecular Structure of 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline

Abstract

This technical guide offers a comprehensive examination of 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline, a pivotal intermediate in contemporary synthetic and medicinal chemistry. We will explore its molecular architecture, detailed physicochemical properties, and its characteristic spectroscopic profile. This document is tailored for researchers, scientists, and professionals engaged in drug development, aiming to provide a deep understanding of this versatile chemical scaffold.

Introduction

2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline, also identified as 2-isopropoxy-4-(trifluoromethyl)aniline, is an aromatic amine that has garnered significant interest in the field of medicinal chemistry. Its molecular structure is distinguished by an isopropoxy group positioned ortho to the amine and a highly electron-withdrawing trifluoromethyl group at the para position. This specific arrangement of substituents confers distinct steric and electronic characteristics upon the molecule. These features render it an exceptionally useful building block for the synthesis of more complex molecules designed to exhibit specific biological activities. A fundamental understanding of its molecular structure is crucial for predicting its chemical reactivity and for the rational design of efficient synthetic pathways to novel therapeutic agents. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance properties like metabolic stability and binding affinity.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline is essential for its proper handling, storage, and effective use in synthetic protocols. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂F₃NO |

| Molecular Weight | 221.20 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 48-50 °C |

| Boiling Point | Not Determined |

| Solubility | Soluble in common organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate) |

| CAS Number | 180410-55-7 |

Molecular Structure and Spectroscopic Elucidation

The precise molecular structure of 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline is confirmed through a combination of modern spectroscopic techniques. The electronic and steric interplay between its functional groups is a defining feature of its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments. Expected signals would include distinct resonances for the aromatic protons, a septet for the methine proton of the isopropoxy group, a doublet for the two equivalent methyl groups of the isopropoxy moiety, and a broad singlet for the amine (NH₂) protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. One would expect to observe distinct signals for the trifluoromethyl carbon, the aromatic carbons (with characteristic splitting for carbons near the fluorine atoms), and the carbons of the isopropoxy group.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence and electronic environment of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

N-H Stretch: The primary amine will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Both aromatic and aliphatic C-H stretching vibrations will be observed.

-

C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ range are indicative of the C-F bonds of the trifluoromethyl group.

-

C-O-C Stretch: The ether linkage of the isopropoxy group will also have a characteristic stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and can provide insights into the molecule's fragmentation pattern. The molecular ion peak (M⁺) for this compound would be observed at an m/z of approximately 221.20.

Synthesis and Mechanistic Considerations

The synthesis of 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline is typically achieved through a multi-step sequence. A representative synthetic route is outlined below.

Figure 1: A plausible synthetic pathway for 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline.

Experimental Protocol: A Representative Synthetic Pathway

Step 1: Nucleophilic Aromatic Substitution

-

A solution of 4-chloro-3-nitrobenzotrifluoride is treated with an aqueous solution of a strong base, such as sodium hydroxide.

-

The reaction mixture is heated to facilitate the displacement of the chloride with a hydroxyl group.

-

Acidification of the reaction mixture precipitates the 2-nitro-4-(trifluoromethyl)phenol, which is then isolated by filtration.

-

Mechanistic Insight: The strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution.

Step 2: Williamson Ether Synthesis

-

The 2-nitro-4-(trifluoromethyl)phenol is dissolved in a polar aprotic solvent like acetone or dimethylformamide.

-

A base, such as potassium carbonate, is added to deprotonate the phenol, forming the corresponding phenoxide.

-

2-Bromopropane is then added, and the mixture is heated to effect the SN2 reaction, forming the ether linkage.

-

Workup involves extraction and purification to yield 2-isopropoxy-1-nitro-4-(trifluoromethyl)benzene.

-

Mechanistic Insight: This classic ether synthesis relies on the nucleophilic attack of the phenoxide on the alkyl halide.

Step 3: Reduction of the Nitro Group

-

The nitro-intermediate is dissolved in a suitable solvent like ethanol or ethyl acetate.

-

A catalyst, such as palladium on carbon (Pd/C), is added to the solution.

-

The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the final product.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Mechanistic Insight: Catalytic hydrogenation is a clean and efficient method for the reduction of a nitro group to a primary amine.

Applications in Drug Discovery and Development

The unique structural features of 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline make it a highly valuable starting material for the synthesis of various biologically active compounds. The aniline nitrogen serves as a key handle for further chemical modifications, while the isopropoxy and trifluoromethyl groups can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidate. This building block is particularly useful in the synthesis of kinase inhibitors and other targeted therapies where precise molecular recognition is critical. The trifluoromethyl group often enhances metabolic stability and can improve a compound's ability to cross cell membranes.[1]

Safety and Handling

Appropriate safety precautions must be observed when handling 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline. It is recommended to work in a well-ventilated fume hood and to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5][6] For comprehensive safety information, always consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline stands out as a strategically important building block in the field of medicinal chemistry. Its well-defined molecular structure, featuring a unique combination of functional groups, offers a versatile platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is indispensable for its effective application in drug discovery and development programs.

References

- Gujarat Fluorochemicals Limited. (2020, August 28). Global Product Strategy Safety Summary: 2,6-dichloro-4-(trifluoromethyl) aniline.

- Fisher Scientific.

- Combi-Blocks, Inc. (2023, July 17). Safety Data Sheet: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline.

- MilliporeSigma. (2025, April 30).

- Tokyo Chemical Industry Co., Ltd. (2025, November 18). Safety Data Sheet: 2-Methoxy-5-(trifluoromethyl)aniline.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 137943384, 2-propan-2-yl-4-(trifluoromethyl)aniline.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 23069974, 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride.

- Guedes, G. P., et al. (2024, February 15).

- Ngai, M.-Y., et al. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 14440000, N-prop-2-enyl-4-(trifluoromethyl)aniline.

- Autechem. CAS:1207314-85-9|4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline.

- Molbase. 2-NITRO-N-(PROPAN-2-YL)-4-(TRIFLUOROMETHYL)ANILINE | CAS 175277-90-4.

- Toronto Research Chemicals. 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline | 1207314-85-9.

- Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-5-chloropyridinium 4-hydroxybenzoate. Critical Reviews in Analytical Chemistry.

- Ossila. 2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9.

- Ferreira, I., et al. (2025, July 18).

- Bayer Aktiengesellschaft. (2001). Preparation of trifluoromethylanilines. U.S.

- Zhdankin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry.

- McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- Al-Ostath, A. I., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

- Grove, J. A., et al. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.

- BenchChem.

- Shukla, S., et al. (2020). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline. Indian Journal of Pure & Applied Physics.

- Pretsch, E., et al. (2009).

Sources

A Technical Guide to the Spectral Analysis of 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline is a substituted aniline derivative of increasing interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an isopropoxy group ortho to the amine and a trifluoromethyl group in the para position, imparts specific physicochemical properties that are leveraged in the design of novel bioactive molecules and functional materials. Accurate and comprehensive structural elucidation is paramount for its application in any field, ensuring identity, purity, and batch-to-batch consistency.

This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed predictive analysis of the spectral data for 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline. In the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes data from structurally related analogs and fundamental spectroscopic principles to offer a robust interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. Each section includes not only the predicted data but also the underlying scientific rationale and detailed, field-tested protocols for data acquisition, providing a self-validating framework for researchers.

Molecular Structure and Predicted Spectroscopic Features

The key to predicting the spectral characteristics of the target molecule lies in understanding the electronic effects of its substituents on the aniline core. The propan-2-yloxy group is an electron-donating group (EDG) through resonance and weakly electron-withdrawing through induction. Conversely, the trifluoromethyl group is a strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. These opposing effects will significantly influence the chemical shifts in NMR spectroscopy, the fragmentation patterns in mass spectrometry, and the vibrational frequencies in IR spectroscopy.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline are detailed below.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts are influenced by the electronic environment created by the substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.2 - 7.4 | d | ~8.5 | 1H | H-5 |

| ~7.0 - 7.2 | dd | ~8.5, ~2.0 | 1H | H-6 |

| ~6.8 - 7.0 | d | ~2.0 | 1H | H-3 |

| ~4.5 - 4.7 | sept | ~6.0 | 1H | CH (isopropoxy) |

| ~3.8 - 4.2 | br s | - | 2H | NH₂ |

| ~1.3 - 1.5 | d | ~6.0 | 6H | CH₃ (isopropoxy) |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons (H-3, H-5, H-6): The electron-donating isopropoxy group will shield the ortho (H-3) and para protons, while the electron-withdrawing trifluoromethyl group will deshield its ortho protons (H-3 and H-5). The interplay of these effects results in the predicted downfield shift of H-5 and H-6 compared to aniline, and a relatively upfield position for H-3. The coupling patterns arise from interactions with neighboring protons.

-

Isopropoxy Protons: The methine proton (CH) will appear as a septet due to coupling with the six methyl protons. The methyl protons (CH₃) will appear as a doublet, being coupled to the single methine proton.

-

Amine Protons (NH₂): The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad.[1]

Experimental Protocol for ¹H NMR Spectroscopy

B. ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~145 - 148 | C-2 (C-O) |

| ~138 - 141 | C-1 (C-NH₂) |

| ~125 - 128 (q, J ≈ 270 Hz) | CF₃ |

| ~120 - 123 (q, J ≈ 3-4 Hz) | C-3 |

| ~118 - 121 (q, J ≈ 32 Hz) | C-4 (C-CF₃) |

| ~115 - 118 | C-5 |

| ~112 - 115 | C-6 |

| ~70 - 73 | CH (isopropoxy) |

| ~21 - 23 | CH₃ (isopropoxy) |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Carbons: The carbon attached to the electronegative oxygen (C-2) will be significantly downfield. The carbon bearing the amino group (C-1) will also be downfield. The trifluoromethyl group will cause the C-4 carbon to appear as a quartet with a large coupling constant, and will also influence the chemical shifts of the other aromatic carbons through smaller long-range couplings.

-

CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a characteristic large one-bond C-F coupling constant.

-

Isopropoxy Carbons: The chemical shifts of the isopropoxy carbons are typical for this functional group.

Experimental Protocol for ¹³C NMR Spectroscopy

A standard ¹³C NMR experiment can be run using similar sample preparation as for ¹H NMR.[2] Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.[2]

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Assignment |

| 219 | High | Molecular Ion [M]⁺ |

| 204 | Moderate | [M - CH₃]⁺ |

| 176 | High | [M - C₃H₇]⁺ |

| 148 | Moderate | [176 - CO]⁺ |

| 69 | Low | [CF₃]⁺ |

Causality Behind Fragmentation:

The fragmentation of 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline under electron ionization is expected to proceed through several key pathways:

-

Loss of a methyl group: Cleavage of a methyl radical from the isopropyl group to form a stable secondary carbocation.

-

Loss of the isopropyl group: Alpha-cleavage of the entire isopropyl radical is a likely fragmentation pathway for ethers.

-

Further fragmentation: The resulting ions can undergo further fragmentation, such as the loss of carbon monoxide from the phenoxy cation.

Experimental Protocol for GC-MS Analysis

A common method for analyzing volatile and semi-volatile compounds like the target aniline is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Column: Use a nonpolar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan a mass range of m/z 50 to 300 to detect the molecular ion and key fragments.

-

III. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H asymmetric stretch (primary amine)[3] |

| 3300 - 3400 | Medium | N-H symmetric stretch (primary amine)[3] |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1600 - 1650 | Strong | N-H bend (primary amine)[3] |

| 1500 - 1580 | Strong | C=C stretch (aromatic ring) |

| 1250 - 1350 | Strong | C-N stretch (aromatic amine)[3] |

| 1100 - 1300 | Strong | C-F stretch (trifluoromethyl group) |

| 1000 - 1250 | Strong | C-O stretch (ether) |

Causality Behind IR Absorptions:

-

N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are expected, corresponding to the asymmetric and symmetric vibrations of the NH₂ group.[3] A strong N-H bending vibration will also be present.[3]

-

C-H Vibrations: The spectrum will show characteristic C-H stretching bands for the aliphatic isopropyl group just below 3000 cm⁻¹.

-

Aromatic and Substituent Vibrations: Strong absorptions corresponding to the C-N bond of the aromatic amine, the C-O bond of the ether, and the C-F bonds of the trifluoromethyl group will be prominent in the fingerprint region. The solvent can influence the exact position of the N-H stretching frequencies.[4][5]

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for acquiring the IR spectrum of a solid or liquid sample with minimal preparation.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Record the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is typically presented in terms of transmittance versus wavenumber.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the key spectral features of 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline. By understanding the influence of the molecule's functional groups on its spectroscopic behavior, researchers can confidently identify and characterize this compound. The detailed protocols provided offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectral data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- CDN. (n.d.). Infrared Spectroscopy.

-

ResearchGate. (2025). Influence of Solvents on IR Spectrum of Aromatic Amines. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). IR: amines.

-

PubMed. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

Sources

1H NMR spectrum of 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] For professionals in pharmaceutical development and chemical research, the unambiguous characterization of novel compounds is a critical step for regulatory submission and intellectual property. This guide offers a detailed examination of the ¹H NMR spectrum of 2-(propan-2-yloxy)-4-(trifluoromethyl)aniline, a substituted aniline derivative. Aniline derivatives are foundational building blocks in the synthesis of a wide array of materials and pharmaceutical agents.[2] The presence of both an isopropoxy group and a trifluoromethyl group introduces distinct and informative features in the proton NMR spectrum, making it an excellent case study for structural elucidation.

This document, intended for researchers and drug development professionals, will delve into the prediction of the ¹H NMR spectrum based on first principles, outline a robust experimental protocol for data acquisition and processing, and provide a thorough guide to spectral interpretation.

Section 1: Molecular Structure and Predicted ¹H NMR Spectral Features

To interpret the ¹H NMR spectrum, we must first analyze the molecular structure and the electronic environment of each proton. The molecule contains three distinct types of protons: aromatic, isopropoxy, and amine protons. Their chemical shifts and coupling patterns are governed by the electronic effects of the substituents on the aniline ring.

Substituent Effects:

-

Amino Group (-NH₂): This is a strong electron-donating group through resonance, which increases electron density at the ortho and para positions, causing the corresponding protons to be shielded (shifted to a lower ppm value).[3]

-

Isopropoxy Group (-OCH(CH₃)₂): The oxygen atom is electron-donating through resonance and electron-withdrawing through induction. Overall, it acts as an activating group, shielding the aromatic protons, particularly at the ortho and para positions.

-

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, which deshields nearby protons, causing them to resonate at a higher ppm value.[4]

Based on these effects, we can predict the characteristics of each signal in the ¹H NMR spectrum.

Structure and Proton Labeling:

(Note: For clarity, the aromatic protons are labeled by the number of the carbon atom to which they are attached: H-3, H-5, and H-6.)

Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR spectral parameters for 2-(propan-2-yloxy)-4-(trifluoromethyl)aniline.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-6 | 6.8 - 7.0 | Doublet (d) | JH6-H5 ≈ 8-9 Hz | 1H | Ortho to the electron-donating -NH₂ group and meta to the -CF₃ group. Experiences significant shielding. |

| H-5 | 7.1 - 7.3 | Doublet of doublets (dd) | JH5-H6 ≈ 8-9 Hz, JH5-H3 ≈ 2-3 Hz | 1H | Meta to both -NH₂ and -O-iPr groups, and ortho to the electron-withdrawing -CF₃ group. |

| H-3 | 7.2 - 7.4 | Doublet (d) | JH3-H5 ≈ 2-3 Hz | 1H | Ortho to the -O-iPr group and para to the -CF₃ group. May show long-range coupling to the -CF₃ group (JHF). |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A | 2H | Chemical shift is variable and dependent on solvent, concentration, and temperature. Protons are exchangeable.[5] |

| -OCH(CH₃)₂ | 4.4 - 4.6 | Septet (sept) | J ≈ 6 Hz | 1H | Methine proton deshielded by the adjacent oxygen and aromatic ring. Split by six equivalent methyl protons. |

| -OCH(CH₃)₂ | 1.2 - 1.4 | Doublet (d) | J ≈ 6 Hz | 6H | Two equivalent methyl groups, shielded and split by the single methine proton. |

Section 2: Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and optimization of acquisition parameters.[6] The following protocol is a self-validating system designed to produce reliable and reproducible results.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(propan-2-yloxy)-4-(trifluoromethyl)aniline.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is often suitable for non-polar to moderately polar compounds.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the field using the deuterium signal from the solvent. This step is crucial for maintaining field stability during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample. This is achieved by adjusting the shim coils to maximize the lock signal and produce sharp, symmetrical peaks.

-

Tune and match the probe for the ¹H frequency to ensure efficient transfer of radiofrequency power.[7]

-

-

Acquisition Parameter Optimization:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker systems) is appropriate.

-

Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals are captured.[8]

-

Number of Scans (NS): Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio. The S/N ratio improves with the square root of the number of scans.[9]

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between pulses, which is important for accurate integration.[8]

-

Acquisition Time (AT): An acquisition time of 2-4 seconds is typically sufficient to ensure good digital resolution.[9]

-

Receiver Gain (RG): The receiver gain should be set automatically by the instrument to avoid signal clipping and maximize dynamic range.

-

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR data acquisition.

Section 3: NMR Data Processing

The raw data collected from an NMR experiment is a Free Induction Decay (FID), which is a time-domain signal.[10] This signal must be mathematically processed to generate the frequency-domain spectrum that is readily interpretable.

Step-by-Step Processing Methodology

-

Apodization (Window Function):

-

Causality: The FID is multiplied by a window function before Fourier transformation. An exponential function is commonly used, which has the effect of increasing the signal-to-noise ratio at the cost of a slight broadening of the peaks (line broadening of ~0.3 Hz is typical).[11] This prioritizes sensitivity over ultimate resolution, which is often a favorable trade-off for routine structural confirmation.

-

-

Fourier Transformation (FT):

-

Causality: The FT algorithm converts the time-domain FID signal into a frequency-domain spectrum, where signal intensity is plotted against frequency (ppm). This is the fundamental step that reveals the chemical shifts of the protons.[6]

-

-

Phase Correction:

-

Causality: After FT, the peaks may not be perfectly symmetrical and can have distorted baselines. Phase correction (zero-order and first-order) is performed manually or automatically to adjust the phase of the signals across the spectrum, ensuring that all peaks are in pure absorption mode with a flat baseline.[11]

-

-

Baseline Correction:

-

Causality: Even after phasing, the baseline may exhibit broad distortions or rolling. A polynomial function is fitted to the baseline and subtracted from the spectrum to ensure a flat, horizontal baseline at zero intensity. This is critical for accurate integration.[10]

-

-

Referencing:

-

Causality: The chemical shift scale (ppm) is calibrated by setting the signal of a known internal standard to its established chemical shift. Tetramethylsilane (TMS) is the universal standard, defined as 0.00 ppm. If TMS is not added, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm).[12]

-

-

Integration:

-

Causality: The area under each peak is integrated. This area is directly proportional to the number of protons giving rise to the signal.[13] The relative integral values are used to determine the ratio of different types of protons in the molecule.

-

Data Processing Workflow Diagram

Caption: Standard workflow for processing raw NMR data.

Section 4: Spectral Interpretation and Assignment

The final step is to assign each signal in the processed spectrum to a specific set of protons in the molecule. This is a logical process that correlates the four key pieces of information from the spectrum—chemical shift, integration, multiplicity, and coupling constants—with the predicted features.[5]

Logical Assignment Process

-

Identify the Isopropoxy Group:

-

Look for a doublet integrating to 6H in the upfield region (~1.3 ppm) and a septet integrating to 1H further downfield (~4.5 ppm).

-

The coupling constant for both signals must be identical (~6 Hz). This mutual coupling confirms their structural relationship.

-

-

Identify the Amine Protons:

-

Search for a broad singlet integrating to 2H. Its chemical shift can vary but is typically found between 3.5 and 4.5 ppm in CDCl₃. Its broadness is characteristic of exchangeable protons.

-

-

Assign the Aromatic Protons:

-

Three signals should be present in the aromatic region (typically 6.5-8.0 ppm), each integrating to 1H.

-

H-6: The most upfield aromatic signal (~6.9 ppm) will be a doublet, corresponding to the proton ortho to the strong -NH₂ donating group. Its coupling constant of ~8-9 Hz is characteristic of ortho coupling.

-

H-5: The signal around 7.2 ppm should appear as a doublet of doublets. It will show the large ortho coupling (~8-9 Hz) to H-6 and a smaller meta coupling (~2-3 Hz) to H-3.

-

H-3: The most downfield of the three aromatic protons (~7.3 ppm) will appear as a doublet with only the small meta coupling to H-5. Its downfield position is consistent with being para to the strongly withdrawing -CF₃ group.

-

Structural-Spectral Correlation Map

Caption: Logical map correlating molecular fragments to their ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of 2-(propan-2-yloxy)-4-(trifluoromethyl)aniline provides a wealth of structural information that is readily interpretable through a systematic analysis of chemical shifts, integration, and spin-spin coupling. Each functional group—the substituted aromatic ring, the isopropoxy moiety, and the amine—gives rise to a characteristic set of signals that, when analyzed together, allow for the unambiguous confirmation of the molecular structure. The protocols and interpretive logic outlined in this guide provide a robust framework for researchers and scientists engaged in the characterization of complex organic molecules, ensuring data integrity and scientific rigor in the drug development process.

References

- Title: Basic 1D-NMR Data Processing Source: MetaboLab URL

- Title: NMR Data Processing Source: ScienceDirect URL

- Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL

- Title: Polymerization of new aniline derivatives: synthesis, characterization and application as sensors Source: RSC Publishing URL

- Title: Optimizing NMR Processing: Techniques and Best Practices Source: JEOL USA Blog URL

- Title: Practical Aspects of Quantitative NMR Experiments Source: University of Wisconsin-Madison, Chemistry Department URL

- Title: Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms Source: University of Wisconsin-Platteville URL

- Title: Step-by-step procedure for NMR data acquisition Source: UT Health San Antonio URL

- Title: The Basics of Interpreting a Proton (¹H)

- Title: ¹H NMR Spectroscopy Source: University of Regensburg URL

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL

- Title: 13.

- Title: An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. mdpi.com [mdpi.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asdlib.org [asdlib.org]

- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 11. BasicNMRDataProcessing [ludwigc.github.io]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. acdlabs.com [acdlabs.com]

The Strategic Incorporation of the Trifluoromethyl Group in Medicinal Chemistry

The following technical guide is structured to provide actionable insights for medicinal chemists, focusing on the strategic rationale, mechanistic underpinnings, and synthetic execution of trifluoromethylation in drug discovery.

A Technical Guide for Drug Discovery Professionals

Executive Summary: The "Magic Methyl" of Modern Pharma

The trifluoromethyl group (–CF₃) acts as a pivotal structural modulator in modern pharmacotherapy.[1] Often termed "super-methyl" or "magic methyl," its incorporation is not merely a halogen substitution but a profound alteration of a molecule's physicochemical landscape.[1] Currently, approximately 15–20% of all FDA-approved drugs contain at least one fluorine atom, with the –CF₃ motif appearing in blockbusters ranging from Fluoxetine (Prozac) to Celecoxib (Celebrex) and Sitagliptin (Januvia) .

This guide dissects the causality between –CF₃ insertion and improved drug-like properties (DMPK), providing a decision framework for its deployment in lead optimization.

Physicochemical Drivers: Beyond Electronegativity

The efficacy of the –CF₃ group stems from three distinct but interrelated pillars: Steric Bulk , Electronic Modulation , and Lipophilicity .

Steric and Volumetric Analysis

Contrary to the assumption that Fluorine is a simple Hydrogen mimic, the –CF₃ group is sterically significant.

-

Van der Waals Volume: The –CF₃ group (~42.6 ų) is significantly larger than a methyl group (–CH₃, ~23 ų) and is sterically comparable to an isopropyl group or an ethyl group .

-

Bioisosterism: It serves as a non-metabolizable bioisostere for the isopropyl group or the chlorine atom (Cl), often filling hydrophobic pockets in enzyme active sites more effectively than its non-fluorinated counterparts.

Electronic Effects and pKa Modulation

Fluorine is the most electronegative element (3.98 Pauling scale). Three fluorine atoms create a powerful electron-withdrawing group (EWG).

-

Dipole Moment: The C–F bond creates a strong dipole. When attached to an aromatic ring, –CF₃ deactivates the ring toward electrophilic attack but activates it for nucleophilic aromatic substitution (SₙAr).

-

pKa Shift: Inserting a –CF₃ group adjacent to a basic center (e.g., an amine) significantly lowers the pKa. This reduces the percentage of ionized drug at physiological pH (7.4), enhancing membrane permeability (passive diffusion) and oral bioavailability.

Lipophilicity (LogP)

The high covalency and low polarizability of the C–F bond result in weak solvation by water.

-

Hydrophobicity: Substitution of –CH₃ with –CF₃ typically increases the LogP value by 0.6 to 1.2 units .

-

Membrane Permeability: This increase in lipophilicity facilitates blood-brain barrier (BBB) penetration, a critical factor for CNS drugs like Fluoxetine.

Table 1: Comparative Physicochemical Metrics

| Property | Methyl Group (–CH₃) | Trifluoromethyl Group (–CF₃) | Impact on Drug Design |

| Van der Waals Volume | ~23 ų | ~42.6 ų | Fills larger hydrophobic pockets; restricts conformation. |

| Electronegativity | 2.5 (Carbon) | ~3.5 (Group effect) | Strong EWG; lowers pKa of neighbors. |

| C–X Bond Energy | ~414 kJ/mol | ~485 kJ/mol | Extreme metabolic stability; resists CYP450 oxidation. |

| Lipophilicity ( | 0.56 | 0.88 | Increases membrane permeability and protein binding. |

| Hammett Constant ( | -0.17 | 0.54 | Deactivates aromatics; alters metabolic routes. |

Metabolic Stability: The CYP450 Blockade

One of the primary reasons for –CF₃ incorporation is to block oxidative metabolism .[2]

Mechanism of Action

Cytochrome P450 (CYP450) enzymes typically metabolize drugs via hydrogen atom abstraction (HAT) or oxygen insertion.

-

Metabolic Hotspots: Methyl groups on aromatic rings are frequent targets for benzylic hydroxylation, leading to rapid clearance (short

). -

The Fluorine Blockade: The C–F bond is chemically inert to CYP450 oxidative mechanisms. Replacing a reactive C–H bond with C–F prevents hydroxylation at that specific site.[2][3]

-

Metabolic Switching: By blocking the primary "soft spot," metabolism is redirected to less favorable sites or slowed significantly, extending the drug's half-life (

) and reducing dosing frequency.

Visualization: Metabolic Blocking Logic

The following diagram illustrates the decision logic for blocking metabolism using –CF₃.

Synthetic Strategies: Reagent Selection Matrix

Introducing a –CF₃ group is synthetically challenging due to the instability of the trifluoromethyl anion/cation intermediates. Modern methods rely on specific reagents tailored to the substrate's electronic nature.

Decision Matrix for Synthesis

-

Nucleophilic Trifluoromethylation: Best for aldehydes, ketones, and imines.

-

Reagent:Ruppert-Prakash Reagent (TMSCF₃) .

-

-

Electrophilic Trifluoromethylation: Best for electron-rich arenes, thiols, and enolates.

-

Reagents:Togni Reagents (I/II) , Umemoto Reagent .[4]

-

-

Radical Trifluoromethylation: Best for heterocycles and C–H functionalization.

-

Reagent:Langlois Reagent (CF₃SO₂Na) , Photoredox catalysts.

-

Visualization: Synthetic Workflow

Experimental Protocols

The following protocols represent industry-standard methodologies.

Protocol A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

Application: Converting a ketone to a tertiary trifluoromethyl alcohol. Reagents: Trimethyl(trifluoromethyl)silane (TMSCF₃), Cesium Fluoride (CsF) or TBAF.

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve the ketone substrate (1.0 equiv) in anhydrous THF (0.5 M).

-

Addition: Cool the solution to 0°C. Add TMSCF₃ (1.2 equiv) via syringe.

-

Initiation: Add a catalytic amount of CsF (10 mol%) or TBAF (1.0 M in THF). Note: The reaction is often exothermic; add slowly.

-

Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

-

Hydrolysis: Quench with 1N HCl (aqueous) and stir vigorously for 1 hour to cleave the silyl ether intermediate.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Radical C–H Trifluoromethylation (Photoredox)

Application: Late-stage functionalization of heterocycles (e.g., Pyridines). Reagents: Langlois Reagent (CF₃SO₂Na), Photocatalyst (e.g., [Ru(bpy)₃]Cl₂), t-BuOOH.

-

Setup: To a vial equipped with a stir bar, add the heterocycle (0.5 mmol), CF₃SO₂Na (3.0 equiv), and photocatalyst (2 mol%).

-

Solvent: Add solvent mixture (DCM:H₂O, 2:1).

-

Oxidant: Add t-BuOOH (3.0 equiv) dropwise.

-

Irradiation: Irradiate with Blue LEDs (450 nm) at RT for 12–24 hours.

-

Workup: Dilute with DCM, wash with NaHCO₃ (sat. aq.).

-

Purification: Isolate regioisomers via HPLC or Flash Chromatography.

Case Study: Fluoxetine (Prozac)

Molecule: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.

-

Role of CF₃:

-

Potency: The para-CF₃ group on the phenoxy ring increases potency 6-fold compared to the non-fluorinated analog.[5]

-

Selectivity: It enhances selectivity for the Serotonin Transporter (SERT) over other monoamine transporters.

-

Metabolism: It blocks para-hydroxylation of the phenyl ring, a primary metabolic route for similar arylethers, thereby ensuring a long half-life (1–4 days for parent drug, 7–15 days for active metabolite norfluoxetine).

-

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. Link

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 2022. Link

-

The Trifluoromethyl Group in Medicinal Chemistry. Journal of Fluorine Chemistry, 2014.[4] Link[4]

-

Metabolic Stability and the Fluorine Effect. BenchChem Technical Guide, 2025. Link

-

Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines. Chem. Commun., 2025. Link

-

Trifluoromethylation Reagents in Organic Synthesis. Sigma-Aldrich / Merck Technical Bulletin. Link

Sources

Technical Guide: Safety, Handling, and Synthesis of 2-Isopropoxy-4-(trifluoromethyl)aniline

An in-depth technical guide on the safety, handling, and synthesis of 2-Isopropoxy-4-(trifluoromethyl)aniline , designed for researchers and drug development professionals.

Introduction & Chemical Identity

2-Isopropoxy-4-(trifluoromethyl)aniline is a specialized fluorinated intermediate used primarily in the synthesis of advanced pharmaceutical ingredients (APIs), particularly kinase inhibitors and GPCR ligands. Its structure combines the lipophilic, metabolically stable trifluoromethyl group (-CF

This unique substitution pattern modulates both the basicity of the amine and the lipophilicity (LogP) of the final drug molecule, making it a critical building block. However, its hybrid structure dictates a rigorous safety profile derived from both aromatic amines (methemoglobinemia risk) and fluorinated hydrocarbons (persistence, specific organ toxicity).

Chemical Structure & Identifiers

| Property | Details |

| Chemical Name | 2-Isopropoxy-4-(trifluoromethyl)benzenamine |

| Molecular Formula | C |

| Molecular Weight | 219.21 g/mol |

| Structural Features | Aniline core; ortho-isopropoxy (steric bulk, donor); para-trifluoromethyl (acceptor, lipophilic) |

| Physical State | Likely a low-melting solid or viscous oil (due to steric disruption of crystal packing by the isopropoxy group). |

| Solubility | Insoluble in water; soluble in DCM, EtOAc, MeOH, DMSO. |

Hazard Identification & Toxicology (Read-Across Analysis)

Note: As a specialized intermediate, specific toxicological data may be limited. The following hazard assessment is based on Structure-Activity Relationship (SAR) and Read-Across from 4-(trifluoromethyl)aniline and 2-alkoxyanilines.

Core Hazards (GHS Classification)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Anilines are rapidly absorbed through the skin.

-

Specific Target Organ Toxicity - Repeated Exposure (STOT-RE): Category 2. Target Organ: Blood (Methemoglobinemia).

-

Skin/Eye Irritation: Category 2 (Skin) / Category 2A (Eye).[1] The -CF

group increases acidity and potential for irritation. -

Aquatic Toxicity: Chronic Category 2. Fluorinated anilines are often persistent and toxic to aquatic life.

Mechanism of Toxicity: Methemoglobinemia

Like many aniline derivatives, this compound can undergo metabolic N-hydroxylation in the liver (cytochrome P450). The resulting N-hydroxylamine metabolite oxidizes ferrous hemoglobin (Fe

-

Symptoms: Cyanosis (blue skin/lips), headache, fatigue, dizziness, and in severe cases, coma or death.

-

Potentiation: The electron-withdrawing -CF

group can slow metabolism, potentially prolonging the half-life of toxic metabolites compared to simple aniline.

Risk Management & Engineering Controls

Containment Strategy (Hierarchy of Controls)

Due to the potential for skin absorption and delayed systemic toxicity, this compound should be handled as a Potent Compound (OEB 3/4) until definitive data proves otherwise.

-

Solids Handling: Weighing and transfer must occur within a Powder Containment Hood or Glove Box .

-

Liquids/Solutions: All reactions and evaporations must be performed inside a certified chemical fume hood with a face velocity of >100 fpm (0.5 m/s).

-

Pressure: Avoid positive pressure transfers. Use vacuum transfer or peristaltic pumps to move solutions.

Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient for prolonged contact with halogenated anilines due to rapid permeation.

| PPE Category | Recommendation | Rationale |

| Gloves (Splash) | Double Nitrile (min 0.11 mm) | Acceptable for incidental splash only. Change immediately upon contact. |

| Gloves (Immersion) | Silver Shield® (Laminate) or Viton® | Essential for spill cleanup or prolonged handling. Anilines permeate nitrile/latex rapidly. |

| Respiratory | P100/N100 Particulate Respirator (Solids) or Supplied Air (Spills) | Prevents inhalation of dusts/aerosols. |

| Body | Tyvek® Lab Coat or Chemical Apron | Prevents skin absorption through clothing. |

| Eyes | Chemical Goggles + Face Shield | Prevents corneal damage from corrosive/irritating splashes. |

Experimental Protocols: Synthesis & Handling

Synthesis Pathway (Diagram)

The most reliable synthesis route avoids direct nitration of the aniline (which is messy) and instead uses a Nucleophilic Aromatic Substitution (S

Figure 1: Recommended synthetic route via S

Step-by-Step Synthesis Protocol

-

S

Ar Step:-

Dissolve 2-fluoro-4-(trifluoromethyl)nitrobenzene (1.0 eq) in anhydrous DMF.

-

Add anhydrous K

CO -

Heat to 60-80°C under N

for 4-6 hours. Monitor by TLC/LCMS. -

Safety Note: This step generates HF (neutralized by base). Ensure venting.

-

-

Workup:

-

Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.

-

Concentrate to obtain the nitro-intermediate.

-

-

Reduction Step:

-

Dissolve nitro-intermediate in Ethanol/Water (4:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reflux for 2 hours.

-

Alternative: Hydrogenation with 10% Pd/C in MeOH (Requires pressure vessel).

-

-

Purification:

-

Filter through Celite. Concentrate.

-

Purify via Flash Chromatography (Hexane/EtOAc gradient).

-

Emergency Response & First Aid

CRITICAL: Inform medical personnel that the patient has been exposed to an aniline derivative and may be at risk for methemoglobinemia .

First Aid Measures

-

Inhalation: Move to fresh air immediately. Administer oxygen if breathing is difficult.

-

Skin Contact: IMMEDIATE washing is crucial.

-

Remove contaminated clothing while under the safety shower.

-

Wash skin with soap and water for at least 15 minutes.

-

Do not use alcohol or solvents (increases absorption).

-

-

Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

-

Ingestion: Do not induce vomiting. Rinse mouth. Seek immediate medical attention.

Spill Cleanup Decision Tree

Figure 2: Decision matrix for spill response. Note the specific requirement for Silver Shield gloves.

Storage, Stability & Waste Disposal

Storage Conditions

-

Temperature: Store at 2-8°C (Refrigerated). Anilines can oxidize (darken) over time.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) to prevent oxidation.

-

Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage if liquid.

-

Incompatibilities: Strong oxidizers, acids, acid chlorides, anhydrides.

Waste Disposal

-

Do NOT dispose of down the drain.

-

Segregation: Collect in "Halogenated Organic Solvent" waste streams.

-

Destruction: High-temperature incineration (>1100°C) with flue gas scrubbing is required to manage Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) generation.

References

-

PubChem. 4-(Trifluoromethyl)aniline - Compound Summary.[2] National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - 4-(trifluoromethyl)aniline.[2] Available at: [Link]

-

National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Aniline. Available at: [Link]

- Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Structural Modification of Aniline-Based Inhibitors to Reduce Reactive Metabolite Formation. Journal of Medicinal Chemistry. (General reference for aniline toxicity mechanisms).

Sources

An In-Depth Technical Guide to the Lipophilicity and Metabolic Stability of 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline

Introduction: Navigating the Physicochemical and Metabolic Landscape in Drug Discovery

In the intricate process of drug discovery and development, the journey of a candidate molecule from a promising lead to a viable therapeutic is fraught with challenges. Among the most critical hurdles are the optimization of its absorption, distribution, metabolism, and excretion (ADME) properties. Two fundamental parameters that profoundly influence a compound's ADME profile, and ultimately its clinical success, are lipophilicity and metabolic stability. This guide provides a comprehensive technical overview of these two crucial characteristics, centered around the novel compound, 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline.

This molecule, with its distinct structural motifs—an isopropoxy group and a trifluoromethyl group on an aniline scaffold—presents an interesting case study. The trifluoromethyl group is a well-known bioisostere often employed to enhance metabolic stability by blocking potential sites of oxidation.[1][2] Conversely, the lipophilic nature of both the trifluoromethyl and isopropoxy groups can significantly impact the compound's solubility, permeability, and interaction with metabolic enzymes.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of lipophilicity and metabolic stability, provide detailed, field-proven experimental protocols for their assessment, and discuss the interpretation of the resulting data in the context of drug candidate optimization.

Part 1: Lipophilicity Assessment of 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[5] It influences a drug's absorption across biological membranes, its distribution into tissues, and its binding to plasma proteins and target receptors. The most common measure of lipophilicity is the partition coefficient (P), typically expressed as its logarithm (log P), which quantifies the ratio of a compound's concentration in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water).

For 2-(Propan-2-yloxy)-4-(trifluoromethyl)aniline, the presence of the trifluoromethyl and isopropoxy groups is expected to confer significant lipophilicity. While computational methods can provide an initial estimate, experimental determination is essential for accurate characterization.[6][7]

Causality Behind Experimental Choice: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)